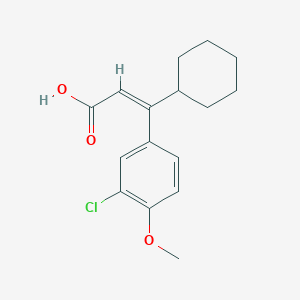![molecular formula C14H12BrF2NO B2467857 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phénol CAS No. 1223889-42-6](/img/structure/B2467857.png)
4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol” is an organic compound. It contains a phenol group (an aromatic ring with a hydroxyl group), a bromine atom, a benzyl group (a benzene ring attached to a CH2 group), and a difluorobenzyl group (a benzene ring with two fluorine atoms). The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the aromatic rings, the electronegative atoms (bromine and fluorine), and the polar groups (amino and hydroxyl groups). These factors can affect the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic substitution reaction. The phenol group could undergo reactions typical for phenols, such as EAS (Electrophilic Aromatic Substitution). The amino group could also engage in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups and aromatic rings could influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
- Importance: Les chercheurs l'utilisent pour étudier les processus cellulaires, identifier les cibles médicamenteuses potentielles et comprendre les mécanismes des maladies .
- Applications: Ces intermédiaires trouvent des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
- Potentiel thérapeutique: La modulation de l'activité de la PTP1B peut offrir des avantages thérapeutiques dans les troubles métaboliques .
Recherche en protéomique
Réaction de Suzuki-Miyaura
Inhibiteurs de la protéine tyrosine phosphatase 1B (PTP1B)
Synthèse de biaryles
En résumé, le 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phénol joue un rôle multiforme en protéomique, en synthèse organique et en découverte de médicaments. Ses propriétés uniques en font un outil précieux pour faire progresser les connaissances scientifiques et relever des défis complexes dans divers domaines . Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à les poser !
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol is not well understood. However, it is known that the compound can act as a Lewis acid in certain reactions, and it can also act as a nucleophile in some reactions. The compound is also known to be an excellent substrate for a variety of chemical reactions, making it a useful compound for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol are not well understood. The compound has been shown to have some antioxidant activity in vitro, but its effects on human cells have not been studied. In addition, the compound has not been tested for toxicity in humans, so its safety is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol for lab experiments include its high solubility in organic solvents, its stability under a wide range of temperatures and pH levels, and its excellent substrate for a variety of chemical reactions. The limitations of using 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol for lab experiments include its unknown toxicity in humans and its lack of biochemical and physiological effects.
Orientations Futures
The future directions of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol research include further investigation into its biochemical and physiological effects, its toxicity in humans, and its potential applications in pharmaceuticals and agrochemicals. In addition, further research into the mechanism of action of the compound could lead to new and improved synthetic methods for its synthesis. Finally, the compound could be used in the synthesis of new materials for use in drug delivery systems, as well as for the preparation of organometallic complexes.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol is a relatively simple process. The compound can be synthesized from the reaction of 4-bromophenol and 2,4-difluorobenzyl amine. The reaction is typically carried out in a basic aqueous medium, and a variety of solvents can be used, such as ethanol, methanol, and acetonitrile. The reaction is typically carried out at room temperature, and the yield of the product is typically high.
Propriétés
IUPAC Name |
4-bromo-2-[[(2,4-difluorophenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,18-19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUIWKNPJORJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)






